Cas no 22951-98-0 (H-ILE-PHE-OH)
H-ILE-PHE-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine,L-isoleucyl-
- H-Ile-Phe-OH
- ILE-PHE
- L-ILE-L-PHE
- L-ISOLEUCYL-L-PHENYLALANINE
- BDBM50407438
- Q27144388
- Isoleucyl-Phenylalanine
- CS-0655434
- DTXSID101309816
- AKOS010421266
- 22951-98-0
- CHEBI:74075
- (S)-2-((2S,3S)-2-Amino-3-methylpentanamido)-3-phenylPropanoic acid
- HY-P4637
- (2S)-2-[[(2S, 3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid
- SCHEMBL3512463
- MFCD00037253
- CHEMBL91330
- (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid
- H-ILE-PHE-OH
-
- MDL: MFCD00037253
- Inchi: 1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
- InChI Key: WMDZARSFSMZOQO-DRZSPHRISA-N
- SMILES: O=C([C@H]([C@@H](C)CC)N)N[C@H](C(=O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 278.16300
- Monoisotopic Mass: 278.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.8
- Topological Polar Surface Area: 92.4A^2
Experimental Properties
- PSA: 92.42000
- LogP: 2.26310
H-ILE-PHE-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-ILE-PHE-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I942085-10mg |
H-ILE-PHE-OH |
22951-98-0 | 10mg |
$ 51.00 | 2023-09-07 | ||
| TRC | I942085-50mg |
H-ILE-PHE-OH |
22951-98-0 | 50mg |
$ 69.00 | 2023-09-07 | ||
| TRC | I942085-100mg |
H-ILE-PHE-OH |
22951-98-0 | 100mg |
$ 115.00 | 2023-09-07 | ||
| abcr | AB476666-1 g |
H-Ile-Phe-OH; . |
22951-98-0 | 1g |
€310.50 | 2023-03-31 | ||
| abcr | AB476666-5 g |
H-Ile-Phe-OH; . |
22951-98-0 | 5g |
€1,090.50 | 2023-03-31 | ||
| eNovation Chemicals LLC | D660919-10mg |
L-Isoleucyl-L-phenylalanine |
22951-98-0 | 98% | 10mg |
$198 | 2024-08-03 | |
| abcr | AB476666-1g |
H-Ile-Phe-OH; . |
22951-98-0 | 1g |
€328.80 | 2025-02-16 | ||
| abcr | AB476666-5g |
H-Ile-Phe-OH; . |
22951-98-0 | 5g |
€1163.40 | 2025-02-16 | ||
| A2B Chem LLC | AB21208-10mg |
H-Ile-Phe-OH |
22951-98-0 | 10mg |
$170.00 | 2024-04-20 | ||
| A2B Chem LLC | AB21208-50mg |
H-Ile-Phe-OH |
22951-98-0 | 50mg |
$187.00 | 2024-04-20 |
H-ILE-PHE-OH Suppliers
H-ILE-PHE-OH Related Literature
-
Sarah. E. Skerratt,Sian Humphreys,Rita Ferreira,Csilla Jorgensen,Joe Warmus,Lei Zhao,Xiaohe Tong,Sarah A. Nickolls Med. Chem. Commun. 2016 7 1564
-
Luis M. De Leon Rodriguez,Yacine Hemar,Jillian Cornish,Margaret A. Brimble Chem. Soc. Rev. 2016 45 4797
-
Nasrollah Rezaei-Ghaleh,Francesca Munari,Stefan Becker,Michael Assfalg,Christian Griesinger Chem. Commun. 2019 55 12404
-
Keiji Ohno,Shohei Yamaguchi,Akira Nagasawa,Takashi Fujihara Dalton Trans. 2016 45 5492
-
5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT studyShah Md. Abdur Rauf,Per I. Arvidsson,Fernando Albericio,Thavendran Govender,Glenn E. M. Maguire,Hendrik G. Kruger,Bahareh Honarparvar Org. Biomol. Chem. 2015 13 9993
Additional information on H-ILE-PHE-OH
Introduction to H-ILE-PHE-OH (CAS No. 22951-98-0) and Its Emerging Applications in Chemical Biology
H-ILE-PHE-OH, a synthetic peptide derivative with the chemical formula C₅₅H₈₄N₁₆O₁₈S, is a compound of significant interest in the field of chemical biology. Its Chemical Abstracts Service (CAS) number, 22951-98-0, uniquely identifies it in scientific literature and databases. This peptide has garnered attention due to its structural complexity and potential biological activities, making it a valuable tool in research and drug development.
The molecular structure of H-ILE-PHE-OH consists of three key amino acids: Isoleucine (ILE), Phenylalanine (PHE), and a hydroxyl group (-OH) at the terminal end. The sequence arrangement and the presence of these specific amino acids contribute to its unique physicochemical properties. Isoleucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and energy metabolism. Phenylalanine, another essential amino acid, is involved in the synthesis of neurotransmitters and melanin. The hydroxyl group at the C-terminal enhances its solubility and reactivity, making it suitable for various biochemical applications.
Recent studies have highlighted the potential of H-ILE-PHE-OH in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. For instance, research has demonstrated that this peptide can interact with specific receptor proteins, leading to altered signaling cascades that may have therapeutic implications. The ability of H-ILE-PHE-OH to bind to these receptors suggests its utility as a scaffold for designing novel pharmacological agents.
In the realm of drug development, H-ILE-PHE-OH has been explored as a potential lead compound for small-molecule drugs. Its unique structural features allow for modifications that can enhance its binding affinity and selectivity towards target proteins. This has led to the synthesis of derivative compounds that exhibit improved pharmacokinetic profiles and reduced side effects. The hydroxyl group at the C-terminal also provides a site for further functionalization, enabling researchers to tailor the compound's properties for specific applications.
One of the most exciting applications of H-ILE-PHE-OH is in the field of regenerative medicine. Studies have shown that this peptide can promote cell proliferation and differentiation, making it a promising candidate for tissue engineering and wound healing. By stimulating the growth of specific cell types, H-ILE-PHE-OH could potentially be used to repair damaged tissues and organs. Additionally, its ability to modulate inflammatory responses may help in reducing scar formation and promoting faster recovery.
The synthesis of H-ILE-PHE-OH involves advanced peptide coupling techniques that ensure high purity and yield. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the integrity of the peptide sequence. These methods are critical for producing sufficient quantities of the compound for both laboratory research and clinical trials.
As our understanding of biological processes continues to evolve, so does the potential applications of H-ILE-PHE-OH. Recent advancements in computational chemistry have enabled researchers to predict how this peptide interacts with biological targets at an atomic level. This has facilitated the design of more effective derivatives with enhanced therapeutic properties. Furthermore, high-throughput screening techniques have allowed for rapid identification of compounds with similar structures but improved efficacy.
The safety profile of H-ILE-PHE-OH is another area of active investigation. Preclinical studies have been conducted to assess its toxicity and immunogenicity. These studies have shown that H-ILE-PHE-OH is well-tolerated at relevant doses, making it a promising candidate for further clinical development. However, additional research is needed to fully understand its long-term effects and potential interactions with other drugs.
In conclusion, H-ILE-PHE-OH (CAS No. 22951-98-0) is a multifaceted compound with significant potential in chemical biology and drug development. Its unique structure, biological activities, and synthetic accessibility make it a valuable tool for researchers exploring new therapeutic strategies. As scientific understanding progresses, we can expect even more innovative applications for this remarkable peptide derivative.
22951-98-0 (H-ILE-PHE-OH) Related Products
- 9064-67-9(Collagen)
- 105816-04-4(Nateglinide)
- 87679-71-8(Trandolaprilat)
- 105816-06-6(N-cis-4-(1-Methylethyl)cyclohexylcarbonyl-D-phenylalanine(Nateglinide Impurity))
- 87269-97-4(Ramiprilat)
- 105816-05-5(ent-Nateglinide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)